molecular formula C5H9NO2 B1220193 N-methylolmethacrylamide CAS No. 923-02-4

N-methylolmethacrylamide

Cat. No. B1220193
Key on ui cas rn: 923-02-4
M. Wt: 115.13 g/mol
InChI Key: DNTMQTKDNSEIFO-UHFFFAOYSA-N
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Patent
US04293600

Procedure details

0.2 part by weight of the sodium salt of a sulfated addition product of triisobutylphenol and 7 mols of ethylene oxide (emulsifier A) and 0.02 part by weight of potassium peroxodisulfate are dissolved in 61.5 parts by weight of completely desalted water at 80° C. in a polymerization vessel provided with a reflux condenser, stirrer, thermometer, and feed vessel. An emulsion, earlier prepared from 83 parts by weight of ethyl acrylate, 10 parts by weight of methoxy polyethyleneglycol methacrylate [formula (I), n=15], 5 parts by weight of disodium itaconate, 1.2 parts by weight of N-hydroxymethyl methacrylamide, 0.8 part by weight of methacrylamide, 2.3 parts by weight of emulsifier A, 1 part by weight of the addition product formed between isononylphenol and 100 mols of ethylene oxide (emulsifier B), 0.18 part by weight of potassium peroxodisulfate, and 94 parts by weight of desalted water, is added dropwise to this solution at 80° C. over a period of 4 hours. After addition is complete, the reaction temperature is kept for one further hour at 80° C. and subsequently the mixture is cooled to room temperature. A coagulate-free dispersion having a solids content of about 40% is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
triisobutylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methoxy polyethyleneglycol methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([C:6]1[CH:11]=[CH:10][C:9](O)=[C:8](CC(C)C)[C:7]=1[CH2:17][CH:18]([CH3:20])[CH3:19])[CH:3](C)[CH3:4].[CH2:21]1[O:23][CH2:22]1.[O-]S(OOS([O-])(=O)=O)(=O)=O.[K+].[K+].C([O:40][CH2:41][CH3:42])(=O)C=C.C([O-])(=O)C(CC([O-])=O)=C.[Na+].[Na+].OCNC(=O)C(C)=C.C(N)(=O)C(C)=C>O>[CH2:11]([C:6]1[CH:2]=[CH:3][CH:4]=[CH:22][C:21]=1[OH:23])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:17][CH:18]([CH3:19])[CH3:20].[CH2:41]1[O:40][CH2:42]1 |f:3.4.5,7.8.9,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
triisobutylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1=C(C(=C(C=C1)O)CC(C)C)CC(C)C
Name
Quantity
7 mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
methoxy polyethyleneglycol methacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)[O-])(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCNC(C(=C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a reflux condenser, stirrer

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC(C)C)C1=C(C=CC=C1)O
Name
Type
product
Smiles
C1CO1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 100 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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